molecular formula C17H13ClF3N3O2S B3127776 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide CAS No. 338748-70-2

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide

Cat. No.: B3127776
CAS No.: 338748-70-2
M. Wt: 415.8 g/mol
InChI Key: VZELVLLRRAWSLU-UHFFFAOYSA-N
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Description

N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide (CAS: 338748-71-3) is a sulfonohydrazide derivative featuring a naphthalene core and a substituted pyridine ring. Its molecular formula is C₂₀H₁₅ClF₃N₃O₂S, with a molecular weight of 453.86 g/mol and a calculated XLogP of 5.2, indicating significant hydrophobicity . The compound’s structure includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a methyl-substituted hydrazide, and a naphthalene sulfonyl moiety. Its topological polar surface area (61.9 Ų) suggests moderate solubility in polar solvents .

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-24(16-15(18)9-13(10-22-16)17(19,20)21)23-27(25,26)14-7-6-11-4-2-3-5-12(11)8-14/h2-10,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELVLLRRAWSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121801
Record name 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-70-2
Record name 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonic acid, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediates : The process begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine and naphthalene derivatives through nucleophilic substitution reactions.
  • Condensation Reactions : These intermediates undergo condensation to form the sulfonohydrazide structure.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

The compound's molecular formula is C16H14ClF3N4O2SC_{16}H_{14}ClF_3N_4O_2S with a molecular weight of approximately 404.82 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its ability to inhibit bacterial cell viability without causing rapid cytotoxicity in human cells .

Microorganism Activity Mechanism
MRSAAntibacterialEnzyme inhibition
Escherichia coliResistance observedEfflux mechanism

Case Studies

  • Study on Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of MRSA at submicromolar concentrations, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Selectivity for Pathogens : Another study highlighted the selective activity against Chlamydia trachomatis, indicating minimal toxicity towards mammalian cells while effectively impairing bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to variations in biological activity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacterial enzymes
Removal of certain functional groupsSignificant loss of activity

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of agrochemicals characterized by the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a common motif in fungicides and insecticides. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight XLogP Key Functional Groups Biological Activity/Use
Target Compound C₂₀H₁₅ClF₃N₃O₂S 453.86 5.2 Naphthalene sulfonohydrazide, pyridine Potential agrochemical (inferred)
Fluopyram (CAS: 658066-35-4) C₁₅H₁₁ClF₆N₂O ~384.7 ~4.8* Benzamide, trifluoromethyl groups Fungicide, thyroid carcinogen
I-1 (Thioether-acetamide derivative) C₁₆H₁₀ClF₃N₂OS 378.78 N/A Thioether, acetamide Insecticidal activity
N-Allyl-4-chloro-benzenesulfonohydrazide C₁₆H₁₄Cl₂F₃N₃O₂S 440.27 N/A Benzenesulfonohydrazide, allyl group Agrochemical (structural analog)

*Estimated based on structural similarity.

Key Observations :

  • Functional Groups: The target compound’s naphthalene sulfonohydrazide group distinguishes it from Fluopyram (benzamide) and I-1 (thioether-acetamide). This group may enhance binding to sulfonamide-sensitive enzyme targets .
  • Molecular Weight : The naphthalene core increases molecular weight (~453 vs. ~385 for Fluopyram), which may reduce mobility in soil but improve UV stability .

Metabolic and Toxicological Profiles

  • Fluopyram : Metabolizes into 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-acetic acid derivatives, linked to thyroid toxicity in mammals .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine and naphthalene sulfonohydrazide moieties. Key steps include:

  • Suzuki coupling or nucleophilic aromatic substitution to introduce the 3-chloro-5-(trifluoromethyl)pyridinyl group.
  • Hydrazide formation via reaction of naphthalene sulfonyl chloride with methylhydrazine under controlled pH (e.g., pH 7–8, using Et₃N as a base) to avoid over-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
    Critical parameters include temperature control (60–80°C for coupling steps) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Q2. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of the pyridine and naphthalene rings. The trifluoromethyl group (CF₃) appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and isotopic pattern matching chlorine/fluorine content .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the sulfonohydrazide linkage .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. Q3. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, which:

  • Activates the pyridine ring for nucleophilic substitution at the 2-position by polarizing the C–Cl bond.
  • Modulates redox potentials : Electrochemical studies (cyclic voltammetry) show a shift in reduction potential, affecting catalytic coupling efficiency .
  • Impacts ligand-metal interactions : In Pd-mediated reactions, CF₃ alters the electron density at the metal center, requiring adjusted catalyst loading (e.g., 2–5 mol% Pd) .
    Controlled experiments comparing CF₃ with other substituents (e.g., CH₃, NO₂) can isolate electronic effects .

Q. Q4. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Solubility correction : Account for DMSO vehicle effects by testing solubility limits via dynamic light scattering (DLS) .
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinase enzymes) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. Q5. How can computational modeling predict the compound’s pharmacokinetic properties, such as logP and topological polar surface area (TPSA)?

Methodological Answer:

  • logP prediction : Use XlogP3 algorithms (e.g., via PubChem) based on fragment contributions from the naphthalene (hydrophobic) and sulfonohydrazide (polar) groups. Experimental validation via shake-flask method with octanol/water partitioning .
  • TPSA calculation : Software like MOE or Schrodinger calculates TPSA (e.g., ~79.3 Ų for this compound), correlating with membrane permeability. Compare with rule-of-five thresholds for drug-likeness .
  • MD simulations : Assess hydration free energy and diffusion coefficients through lipid bilayers .

Q. Q6. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies in agrochemical research?

Methodological Answer:

  • Pyridine ring modifications : Replacement of Cl with F or Br alters steric bulk and electronegativity, affecting target binding (e.g., insecticidal activity against Spodoptera frugiperda) .
  • Sulfonohydrazide variants : Substituting naphthalene with benzene reduces π-stacking interactions, decreasing herbicidal potency .
  • Methyl group position : Moving the N'-methyl to the sulfonamide nitrogen (vs. hydrazide) modulates metabolic stability (CYP450 oxidation studies) .
    Tabulated SAR data from analogs (e.g., IC₅₀ against fungal enzymes) guides lead optimization .

Q. Q7. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/purification .
  • Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
  • Waste disposal : Collect in halogenated waste containers; incineration recommended for high fluorine content .
  • Acute toxicity data : LD₅₀ (oral, rat) >2000 mg/kg; however, chronic exposure risks (e.g., thyroid disruption) warrant regular monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide

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